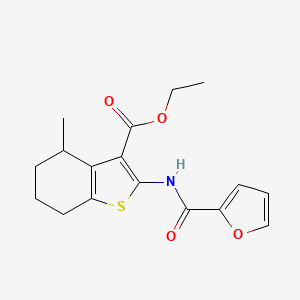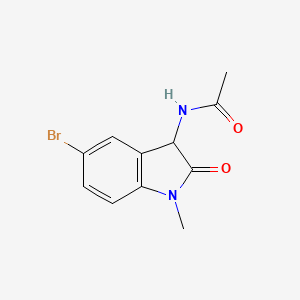![molecular formula C18H19N5O3S B4166297 2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-(1-phenylethyl)acetamide](/img/structure/B4166297.png)
2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-(1-phenylethyl)acetamide
Overview
Description
“2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}-N-(1-phenylethyl)acetamide” is a chemical compound with the molecular formula C18H19N5O3S . It’s a derivative of tetrazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized through a two-step reaction. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Molecular Structure Analysis
The molecular structure of this compound includes a tetrazole ring attached to a phenyl ring, which is further attached to a methylsulfonyl group . The exact structure can be found in databases like PubChem and ChemSpider .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 281.291 Da .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned, similar compounds have been found to inhibit cyclooxygenase (COX), an enzyme that plays a role in converting arachidonic acid to inflammatory mediators . These compounds are often evaluated for their potential as selective COX-2 inhibitors .
Future Directions
Properties
IUPAC Name |
2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-13(14-6-4-3-5-7-14)19-17(24)12-23-21-18(20-22-23)15-8-10-16(11-9-15)27(2,25)26/h3-11,13H,12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIYUHWFRVRFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166247.png)
![2-(4-bromophenoxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4166251.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4166262.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4166276.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4166277.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4166281.png)
![1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B4166287.png)
![2-chloro-N-{2-hydroxy-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4166293.png)
![7-(4-bromophenyl)-5-[4-(difluoromethoxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166301.png)


![N-{2-[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4166317.png)

